1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone
Overview
Description
1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific synthetic route for this compound may include the following steps:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.
Click Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper catalyst to form the triazole ring.
Functionalization: The triazole intermediate is further functionalized to introduce the propoxyethanone moiety.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include copper catalysts, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is employed in chemical biology research to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
1-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-propoxyethanone can be compared with other triazole derivatives, such as:
4-(4-Bromo-1H-1,2,3-triazol-1-yl)pyridine: This compound has a pyridine ring instead of the propoxyethanone moiety, which may affect its biological activity and applications.
4-(4-Bromo-1H-1,2,3-triazol-1-yl)pyrimidine:
4-(4-Bromo-1H-1,2,3-triazol-1-yl)-2-methylpyridine: The methyl group on the pyridine ring can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with the propoxyethanone moiety, offering distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromotriazol-1-yl)-2-propoxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-2-3-13-5-7(12)11-4-6(8)9-10-11/h4H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWCUKVCUWCEDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1C=C(N=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208488 | |
Record name | Ethanone, 1-(4-bromo-1H-1,2,3-triazol-1-yl)-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-71-5 | |
Record name | Ethanone, 1-(4-bromo-1H-1,2,3-triazol-1-yl)-2-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4-bromo-1H-1,2,3-triazol-1-yl)-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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